molecular formula C16H19NO4S B229129 N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide

N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide

Cat. No. B229129
M. Wt: 321.4 g/mol
InChI Key: FXYZGTDYXLLOEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide, also known as DDBS, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a sulfonamide derivative that is synthesized through a multi-step process, and it has been found to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide is in the development of new drugs and therapies. N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, which make it a promising candidate for drug development. Additionally, N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been used in the development of new materials, such as polymers and nanoparticles, which have potential applications in drug delivery and other fields.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to inhibit the activity of certain viral enzymes, such as the HIV-1 integrase enzyme.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide can inhibit the growth and proliferation of cancer cells, as well as reduce the production of inflammatory mediators. Additionally, N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to inhibit the replication of certain viruses, such as HIV-1 and herpes simplex virus. In vivo studies have shown that N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide can reduce inflammation and improve the symptoms of certain diseases, such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in high yields and purity. Additionally, N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to exhibit low toxicity and high selectivity for certain enzymes and receptors. However, there are also limitations to the use of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide in lab experiments. For example, N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide can be difficult to dissolve in certain solvents, which can limit its use in certain applications. Additionally, the mechanism of action of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide. One area of research is the development of new drugs and therapies based on the properties of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide. For example, researchers could explore the potential of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide as a treatment for cancer, viral infections, and other diseases. Additionally, researchers could investigate the use of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide in the development of new materials, such as polymers and nanoparticles, for drug delivery and other applications. Another area of research is the elucidation of the mechanism of action of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide, which could provide insight into its potential applications and limitations. Overall, the properties of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide make it a promising compound for further research and development.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide involves a multi-step process that begins with the reaction of 3,4-dimethylphenol with methanesulfonyl chloride to form 3,4-dimethylbenzenesulfonyl chloride. This intermediate is then reacted with 2,5-dimethoxyaniline to form the final product, N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide. The synthesis of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been optimized to produce high yields and purity, and it has been used in various applications in scientific research.

properties

Molecular Formula

C16H19NO4S

Molecular Weight

321.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide

InChI

InChI=1S/C16H19NO4S/c1-11-5-6-13(9-12(11)2)17-22(18,19)16-10-14(20-3)7-8-15(16)21-4/h5-10,17H,1-4H3

InChI Key

FXYZGTDYXLLOEX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C

Origin of Product

United States

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